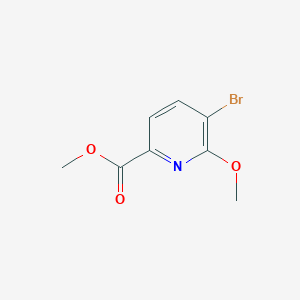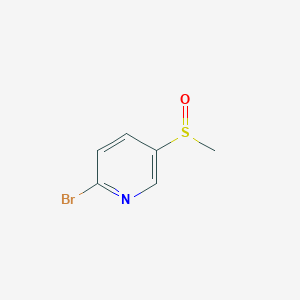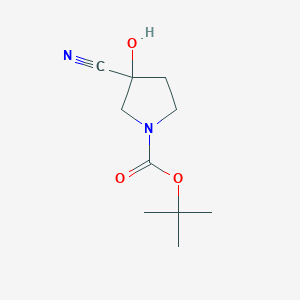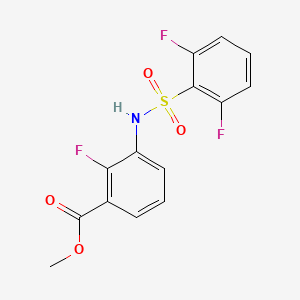
Methyl 5-bromo-6-methoxypicolinate
Vue d'ensemble
Description
Methyl 5-bromo-6-methoxypicolinate is not directly mentioned in the provided papers, but related compounds and their properties, synthesis, and applications are discussed. These compounds are generally used in the synthesis of pharmaceuticals and exhibit a range of biological activities.
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the reaction of different starting materials with nucleophiles or reagents to introduce specific functional groups. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a compound with a similar substitution pattern to Methyl 5-bromo-6-methoxypicolinate, was achieved through a multi-step process involving regioselective methoxylation and bromination steps . Another example is the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is a key intermediate for anti-cancer drugs, synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including bromination .
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 5-bromo-6-methoxypicolinate is characterized by the presence of halogen atoms, which can significantly influence the molecular geometry and electronic properties. For example, the crystal structure of a compound with a 6-bromo-2-methoxyquinolin-3-yl moiety was determined by X-ray diffraction, revealing the dihedral angle between the quinolyl and phenyl rings and the presence of weak hydrogen bonds contributing to the three-dimensional structure .
Chemical Reactions Analysis
The chemical reactivity of compounds with bromo and methoxy substituents includes their ability to undergo nucleophilic substitution reactions. For instance, the reactions of 1-(bromoalkyl)-5-bromo-6-bromomethyl-3-methyl-2,4(1H,3H)-pyrimidinedione with various nucleophiles were explored, leading to the formation of different derivatives . These reactions are crucial for the modification of molecular structures and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with bromo and methoxy groups are influenced by these substituents. For example, the stability of 6-methoxy-4-quinolone under light and heat was demonstrated, and its strong fluorescence in a wide pH range was characterized, indicating its potential as a fluorescent labeling reagent . The magnetic properties of copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid were studied, showing different types of copper(II) symmetry signals and magnetic behaviors .
Applications De Recherche Scientifique
1. Synthesis Improvement in Medicinal Chemistry
Methyl 5-bromo-6-methoxypicolinate, as part of the broader chemical family of brominated and methoxylated compounds, finds application in the improvement of synthesis processes in medicinal chemistry. For example, Nishimura and Saitoh (2016) described the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, which is closely related to Methyl 5-bromo-6-methoxypicolinate, using a telescoping process in medicinal laboratories. This process effectively reduced the number of isolation processes, increased total yield, and maintained purity, demonstrating its potential in streamlining drug discovery and development (Nishimura & Saitoh, 2016).
2. Antioxidant Properties from Marine Sources
Research has also explored the antioxidant properties of compounds related to Methyl 5-bromo-6-methoxypicolinate. Li et al. (2011) isolated various bromophenols, including compounds structurally similar to Methyl 5-bromo-6-methoxypicolinate, from the marine red alga Rhodomela confervoides. These compounds exhibited potent antioxidant activities, suggesting the potential of such chemicals in preventing oxidative deterioration in food or as natural antioxidants in pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
3. Antimicrobial and Anti-Inflammatory Activities
Furthermore, derivatives of compounds similar to Methyl 5-bromo-6-methoxypicolinate have been studied for their antimicrobial and anti-inflammatory activities. Al-Abdullah et al. (2014) synthesized N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, a compound class related to Methyl 5-bromo-6-methoxypicolinate, and found potent antibacterial activity against various pathogens and significant anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Safety and Hazards
The safety information for “Methyl 5-bromo-6-methoxypicolinate” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The compound should be handled with care to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of accidental exposure, appropriate first aid measures should be taken .
Propriétés
IUPAC Name |
methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRACMVCMVIRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673243 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-methoxypicolinate | |
CAS RN |
1214329-07-3 | |
| Record name | Methyl 5-bromo-6-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B3026940.png)
![5-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3026944.png)
![6-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026945.png)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)



![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)




![6-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B3026962.png)
